Isopropyl (3-formyl-1H-indol-1-YL)acetate
Overview
Description
Isopropyl (3-formyl-1H-indol-1-YL)acetate is a chemical compound with the linear formula C14 H15 N O3 . It has a molecular weight of 245.28 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Isopropyl (3-formyl-1H-indol-1-YL)acetate is 1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 .Physical And Chemical Properties Analysis
Isopropyl (3-formyl-1H-indol-1-YL)acetate is a solid at room temperature . It has a molecular weight of 245.28 and a linear formula of C14 H15 N O3 .Scientific Research Applications
Antiviral Activity
- Application : Indole derivatives have been reported to possess antiviral activity .
- Method : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral properties .
- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Antimycobacterial Activity
- Application : Certain indole derivatives have been tested for their in vitro antimycobacterial activity .
- Method : The compounds were tested against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
- Results : The results of these tests were not specified in the source .
Anti-inflammatory Activity
- Application : Indole derivatives have been found in many important synthetic drug molecules and have shown potential for the treatment of various disorders in the human body, including inflammation .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The presence of a carbonyl moiety as a spacer instead of methylene resulted in an increase in the anti-inflammatory activity .
Anticancer Activity
- Application : Indole derivatives have shown potential as biologically active compounds for the treatment of cancer cells .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of these tests were not specified in the source .
Antioxidant Activity
- Application : Indole derivatives have shown potential as antioxidants .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of these tests were not specified in the source .
Antimicrobial Activity
- Application : Indole derivatives have shown potential as antimicrobial agents .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of these tests were not specified in the source .
Antidiabetic Activity
- Application : Indole derivatives have shown potential as antidiabetic agents .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of these tests were not specified in the source .
Antimalarial Activity
- Application : Indole derivatives have shown potential as antimalarial agents .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of these tests were not specified in the source .
Anticholinesterase Activity
- Application : Indole derivatives have shown potential as anticholinesterase agents .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of these tests were not specified in the source .
Antitubercular Activity
- Application : Indole derivatives have shown potential as antitubercular agents .
- Method : The specific methods of application or experimental procedures were not specified in the source .
- Results : The results of these tests were not specified in the source .
Anti-HIV Activity
properties
IUPAC Name |
propan-2-yl 2-(3-formylindol-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(2)18-14(17)8-15-7-11(9-16)12-5-3-4-6-13(12)15/h3-7,9-10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXVLFFTPXKKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C=C(C2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359208 | |
Record name | ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl (3-formyl-1H-indol-1-YL)acetate | |
CAS RN |
708991-26-8 | |
Record name | ISOPROPYL (3-FORMYL-1H-INDOL-1-YL)ACETATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60359208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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